molecular formula C26H22FNO4 B8259250 (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8259250
M. Wt: 431.5 g/mol
InChI Key: AWELRINJEZDZES-XDHUDOTRSA-N
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Description

This compound is a fluorinated pyrrolidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It features a stereochemically defined (2S,4R) configuration and a 4-fluorophenyl substituent at the pyrrolidine ring. The Fmoc group renders it valuable in solid-phase peptide synthesis (SPPS), where it acts as a temporary protecting group for amines.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-18-11-9-16(10-12-18)17-13-24(25(29)30)28(14-17)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23-24H,13-15H2,(H,29,30)/t17-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWELRINJEZDZES-XDHUDOTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrolidine 4-Position

The 4-position substituent critically impacts physicochemical properties and applications. Below are key analogues:

Hydroxyl Substituent
  • Compound : (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • CAS No.: 189249-10-3
  • Molecular Weight : 353.37 g/mol
  • Key Differences :
    • The hydroxyl group increases polarity, enhancing solubility in polar solvents compared to the fluorophenyl analogue.
    • Reduced steric hindrance facilitates easier deprotection in SPPS but may offer less aggregation resistance .
Trifluoromethyl Substituent
  • Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • CAS No.: 2549171-72-2
  • Molecular Weight : 405.37 g/mol
Azido Substituent
  • Compound : (2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • CAS No.: 2137142-63-1
  • Molecular Weight : 378.4 g/mol
  • Key Differences: The azido (-N3) group enables click chemistry applications, such as conjugation with alkynes via Huisgen cycloaddition.
tert-Butoxy Substituent
  • Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
  • CAS No.: 122996-47-8
  • Molecular Weight : 409.47 g/mol
  • Key Differences :
    • The bulky tert-butoxy group provides steric shielding, delaying deprotection kinetics in SPPS.
    • Higher thermal stability compared to fluorophenyl derivatives .

Stereochemical Variations

(2S,4S) vs. (2S,4R) Configuration
  • The (2S,4R) configuration in the target compound creates distinct conformational constraints compared to (2S,4S) isomers (e.g., 4-phenoxy or 4-benzyl derivatives).
  • Example: (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid (CAS 1334671-66-7) exhibits enhanced π-π stacking due to the benzyl group but reduced solubility .

Functional Group Modifications

Palmitamido Substituent
  • Compound : (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-palmitamidopyrrolidine-2-carboxylic acid
  • CAS No.: 458547-19-8
  • Molecular Weight : 590.81 g/mol
  • Key Differences :
    • The palmitamide chain introduces extreme hydrophobicity, suitable for lipidated peptides or membrane-protein interactions .
Difluoro-Methoxy Substituent
  • Compound : (2S,4R)-1-(9-Fluorenylmethyloxycarbonyl)-4-difluoro-methoxy-pyrrolidine-2-carboxylic acid
  • CAS No.: 2382632-22-4
  • Molecular Weight : 403.38 g/mol
  • Key Differences :
    • The difluoro-methoxy group balances hydrophobicity and electronic effects, offering intermediate deprotection rates in SPPS .

Comparative Data Table

Compound (Substituent) CAS No. Molecular Weight (g/mol) Key Property/Application Reference
4-(4-Fluorophenyl) (Target Compound) 959576-18-2 445.49 Aggregation prevention
4-Hydroxyl 189249-10-3 353.37 High polarity, solubility
4-Trifluoromethyl 2549171-72-2 405.37 Metabolic stability
4-Azido 2137142-63-1 378.40 Click chemistry applications
4-tert-Butoxy 122996-47-8 409.47 Steric shielding
4-Palmitamido 458547-19-8 590.81 Lipidated peptides

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